1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-: is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a propanetriol moiety attached at the 1-position of the furan ring . It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with glycerol under acidic conditions . The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods: In industrial settings, the production of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- often involves the use of catalysts to enhance the reaction rate and selectivity . The reaction conditions are optimized to achieve maximum yield and purity of the product. The compound is then purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes .
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons .
Substitution: The furan ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products:
Scientific Research Applications
1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of novel catalysts and reaction intermediates .
Biology:
- Investigated for its potential antimicrobial and antioxidant properties .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential use in drug development and therapeutics .
- Evaluated for its anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- involves its interaction with various molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity and leading to biological effects . For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 1,2,3-Propanetriol, 1-(5-methyl-2-furanyl)-
- 1,2,3-Propanetriol, 1-(5-methyl-4-furanyl)-
- 1,2,3-Propanetriol, 1-(5-methyl-3-thienyl)-
Comparison: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties . Compared to its analogs, this compound exhibits enhanced stability and reactivity in certain reactions . Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
33597-67-0 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(5-methylfuran-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C8H12O4/c1-5-2-6(4-12-5)8(11)7(10)3-9/h2,4,7-11H,3H2,1H3 |
InChI Key |
LNQWSCLHWGILCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.